N,N-Diisopropyl-2-(naphthalen-1-yl)benzamide
CAS No.: 132464-44-9
Cat. No.: VC0105089
Molecular Formula: C₂₃H₂₅NO
Molecular Weight: 331.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 132464-44-9 |
|---|---|
| Molecular Formula | C₂₃H₂₅NO |
| Molecular Weight | 331.45 |
| IUPAC Name | 2-naphthalen-1-yl-N,N-di(propan-2-yl)benzamide |
| Standard InChI | InChI=1S/C23H25NO/c1-16(2)24(17(3)4)23(25)22-14-8-7-13-21(22)20-15-9-11-18-10-5-6-12-19(18)20/h5-17H,1-4H3 |
| SMILES | CC(C)N(C(C)C)C(=O)C1=CC=CC=C1C2=CC=CC3=CC=CC=C32 |
Introduction
Structural Characteristics and Basic Properties
N,N-Diisopropyl-2-(naphthalen-1-yl)benzamide features a benzamide group with naphthalene substitution at the ortho position and two isopropyl groups attached to the nitrogen atom. The molecular architecture creates a unique spatial arrangement that influences its physical, chemical, and biological properties.
Physical and Chemical Properties
The compound exhibits specific physical and chemical characteristics that define its behavior in various environments and reactions.
Structural Conformation
The compound contains several important structural features:
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A benzamide core with an amide functional group
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A naphthalene substituent at the ortho position of the benzene ring
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Two isopropyl groups attached to the nitrogen atom of the amide group
This structural arrangement creates a nonplanar conformation due to steric hindrance between the naphthalene and diisopropyl groups, affecting its reactivity and binding properties .
Synthesis Methods
Cross-Coupling Reactions
The synthesis of similar compounds often involves palladium-catalyzed cross-coupling reactions:
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Formation of the 2-(naphthalen-1-yl)benzoic acid intermediate through Suzuki-Miyaura coupling
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Conversion to the corresponding acid chloride
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Reaction with diisopropylamine to form the final benzamide product
Directed Metalation Approach
A directed metalation approach can be employed for the synthesis:
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Preparation of N,N-diisopropylbenzamide
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Directed ortho-metalation (DoM) using strong bases like s-BuLi/TMEDA
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Cross-coupling with 1-bromonaphthalene using palladium catalysts
The directed metalation route is particularly relevant as indicated in research on phenacene-helicene hybrids, where similar compounds serve as intermediates in the synthesis of polycyclic aromatic hydrocarbons .
Applications and Research Significance
Synthetic Intermediates
N,N-Diisopropyl-2-(naphthalen-1-yl)benzamide serves as an important intermediate in the synthesis of complex polycyclic aromatic hydrocarbons (PAHs) .
Directed Remote Metalation (DreM)
This compound can undergo directed remote metalation (DreM) reactions, where the amide group directs metalation at remote positions:
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The N,N-diisopropyl amide acts as a directing group
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Treatment with lithium diisopropylamide (LDA) can lead to deprotonation at specific positions
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The resulting organolithium species can be trapped with electrophiles
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Further transformations can lead to the formation of fused ring systems
Structural Studies
The compound's unique structure makes it valuable for studying:
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Conformational analysis of sterically hindered amides
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Electronic effects of naphthalene substituents
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Rotational barriers around the C-N bond
Comparison with Related Compounds
Benzamide Derivatives
N,N-Diisopropyl-2-(naphthalen-1-yl)benzamide belongs to a larger family of substituted benzamides, many of which demonstrate interesting properties.
Current Research and Future Directions
Synthesis of Complex Polycyclic Aromatic Compounds
Recent research has explored the use of directed metalation techniques on substrates containing naphthalene moieties to synthesize complex polycyclic aromatic hydrocarbons (PAHs) .
Steric and Electronic Effects
The bulky diisopropyl groups and the naphthalene moiety in N,N-Diisopropyl-2-(naphthalen-1-yl)benzamide create a sterically congested environment that affects the reactivity and conformation of the molecule. These effects are being studied to understand their impact on directed metalation reactions .
Cross-Coupling Challenges
The development of effective cross-coupling conditions for sterically hindered substrates like N,N-Diisopropyl-2-(naphthalen-1-yl)benzamide remains an active area of research:
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Optimization of catalyst systems
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Exploration of reaction conditions
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Investigation of alternative coupling partners
Analytical Methods for Characterization
Spectroscopic Analysis
Various spectroscopic techniques can be employed to characterize N,N-Diisopropyl-2-(naphthalen-1-yl)benzamide:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information:
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¹H NMR reveals the presence of aromatic protons from the benzene and naphthalene rings
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The diisopropyl groups show characteristic methyl doublets and methine septets
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¹³C NMR confirms the presence of carbonyl carbon and aromatic carbons
Mass Spectrometry
Mass spectrometry is crucial for confirming the molecular weight and fragmentation pattern of the compound, with an expected molecular ion peak at m/z 331.45.
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